molecular formula C15H15ClN2O B13378614 2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol

2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol

Cat. No.: B13378614
M. Wt: 274.74 g/mol
InChI Key: VRPYWGNNYNZSDL-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol typically involves the diazotization of 2-chloroaniline followed by coupling with 4-isopropylphenol. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature and pH levels, and the use of advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, affecting their function. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-[(2-Chlorophenyl)diazenyl]-4-isopropylphenol stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

2-[(2-chlorophenyl)diazenyl]-4-propan-2-ylphenol

InChI

InChI=1S/C15H15ClN2O/c1-10(2)11-7-8-15(19)14(9-11)18-17-13-6-4-3-5-12(13)16/h3-10,19H,1-2H3

InChI Key

VRPYWGNNYNZSDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2Cl

Origin of Product

United States

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